molecular formula C15H24 B12339668 Benzene, 2-heptyl-1,3-dimethyl-

Benzene, 2-heptyl-1,3-dimethyl-

Cat. No.: B12339668
M. Wt: 204.35 g/mol
InChI Key: UGROAPWGDWIUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 2-heptyl-1,3-dimethyl- is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a heptyl group at the second position and two methyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 2-heptyl-1,3-dimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of benzene derivatives often employs similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C_{12}H_{18}
Molecular Weight : 162.27 g/mol
IUPAC Name : 2-heptyl-1,3-dimethylbenzene

The compound features a heptyl chain and two methyl groups attached to a benzene ring, which influences its chemical reactivity and solubility characteristics.

Applications in Industry

  • Synthesis Intermediate :
    • Benzene, 2-heptyl-1,3-dimethyl- is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a building block for producing fragrances, dyes, and pharmaceuticals.
  • Solvent Properties :
    • Due to its hydrophobic nature, this compound is utilized as a solvent in various chemical reactions and processes. Its ability to dissolve non-polar substances makes it valuable in formulations where water-based solvents are ineffective.
  • Additive in Fuels :
    • The compound can be added to fuels to enhance their octane rating, improving combustion efficiency and engine performance.
  • Biological Activity :
    • Recent studies have indicated that certain substituted benzenes exhibit biological activity, including anti-tumor properties. Benzene derivatives are being investigated for their potential use in cancer therapies due to their ability to inhibit tumor cell proliferation .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of benzene derivatives highlighted the importance of assessing their toxicity and ecological effects. The research utilized quantitative models to evaluate the risk associated with exposure to benzene compounds, including 2-heptyl-1,3-dimethyl-. The findings emphasized the need for robust exposure assessments and toxicokinetic data to inform regulatory decisions .

Case Study 2: Industrial Applications

In an industrial context, benzene derivatives like 2-heptyl-1,3-dimethyl- were evaluated for their effectiveness in synthesizing new materials with enhanced properties. For instance, researchers explored its use in creating high-performance polymers that exhibit improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of benzene, 2-heptyl-1,3-dimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. These interactions can affect various biochemical pathways and cellular processes .

Biological Activity

Benzene, 2-heptyl-1,3-dimethyl- is a substituted benzene compound that has garnered attention due to its potential biological activities. Understanding its biological effects is crucial for assessing its safety and therapeutic potential. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and potential applications in medicine.

Chemical Structure and Properties

Benzene, 2-heptyl-1,3-dimethyl- features a heptyl chain and two methyl groups attached to a benzene ring. The structural formula can be represented as follows:

C15H24\text{C}_{15}\text{H}_{24}

This compound's lipophilicity suggests it may readily interact with biological membranes, influencing its bioactivity.

Toxicity and Metabolism

Benzene is known for its toxicological profile. Occupational exposure to benzene has been linked to serious health issues such as acute myeloid leukemia and myelodysplastic syndrome . The metabolism of benzene involves conversion to various metabolites in the liver and bone marrow, which can lead to oxidative stress and damage to cellular components . Given that benzene, 2-heptyl-1,3-dimethyl- is structurally related to benzene itself, it may share similar metabolic pathways and associated toxic effects.

Neuritogenesis Activity

A study on bis(heptyl)-cognitin (B7C), a heptyl-substituted compound, demonstrated robust neurite outgrowth in neuronal cell lines at concentrations of 0.1–0.5 μM without affecting cell viability . This suggests that compounds with heptyl chains may promote neuronal growth and could be explored for neuroprotective applications.

Phytochemical Analysis

A phytochemical analysis of extracts containing similar benzene derivatives revealed various biological activities such as anti-inflammatory and antibacterial properties . Although specific data on benzene, 2-heptyl-1,3-dimethyl- was not highlighted in these studies, the presence of similar compounds indicates a potential for diverse biological activities.

Data Table: Summary of Biological Activities

CompoundActivity TypeConcentration RangeReference
Benzene-1,2,4-triolAntibacterial0.05 mM
Bis(heptyl)-cognitin (B7C)Neuritogenesis0.1–0.5 μM
Benzene derivativesAnti-inflammatoryNot specified

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

2-heptyl-1,3-dimethylbenzene

InChI

InChI=1S/C15H24/c1-4-5-6-7-8-12-15-13(2)10-9-11-14(15)3/h9-11H,4-8,12H2,1-3H3

InChI Key

UGROAPWGDWIUPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=CC=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.